Zymostenol
Overview
Description
Mechanism of Action
Target of Action
Zymostenol primarily targets the Emopamil-Binding Protein (EBP) . EBP is an endoplasmic reticulum membrane protein involved in cholesterol biosynthesis, autophagy, and oligodendrocyte formation . It also acts as a retinoic acid receptor-related orphan receptor γ (RORγ) agonist .
Mode of Action
This compound interacts with its target, EBP, by exploiting its positively-charged amine group to mimic the carbocationic sterol intermediate . This interaction facilitates the conversion of Δ8-sterols (e.g., zymosterol and this compound) to their corresponding 7-isomers .
Biochemical Pathways
This compound is a late-stage precursor in the biosynthesis of cholesterol . It is part of the cholesterol synthesis pathway, specifically the Kandutsch-Russell and Bloch pathways . The conversion of this compound into cholesterol occurs in the endoplasmic reticulum .
Pharmacokinetics
It is known that this compound accumulates quickly in the plasma membrane coming from the cytosol . The movement of this compound across the cytosol is more than twice as fast as the movement of cholesterol itself .
Result of Action
This compound enhances the formation of myelin basic protein-positive (MBP+) oligodendrocytes from mouse epiblast stem cell-derived oligodendrocyte progenitor cells . It also arrests the MCF-7 cell cycle in the G0-G1 phase .
Action Environment
The relative use of the Bloch and modified K–R pathways, which involve this compound, is highly variable, tissue-specific, flux-dependent, and epigenetically fixed . This suggests that the action, efficacy, and stability of this compound can be influenced by environmental factors such as the specific tissue type and cellular environment.
Biochemical Analysis
Biochemical Properties
Zymostenol is a biosynthetic precursor of cholesterol in the Kandutsch-Russell pathway . It differs from cholesterol in the position and number of double bonds . The conversion of this compound into cholesterol occurs in the endoplasmic reticulum . The enzymes involved in this process include sterol Δ7-Δ8 isomerase .
Cellular Effects
This compound has been shown to influence cell differentiation and autophagy . It accumulates in cells following administration of microsomal antiestrogen-binding site (AEBS) ligands, such as tamoxifen, which are associated with cell differentiation and a protective type of autophagy .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion into cholesterol in the endoplasmic reticulum . This process is catalyzed by the enzyme sterol Δ7-Δ8 isomerase . The conversion of this compound into cholesterol is a crucial step in the cholesterol biosynthesis pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to influence membrane organization and dynamics in fluid and gel phase membranes . The effect of this compound on these properties is similar to that of cholesterol and its other biosynthetic precursor, lathosterol .
Metabolic Pathways
This compound is involved in the cholesterol synthesis pathway, specifically the Kandutsch-Russell pathway . It is converted into cholesterol in the endoplasmic reticulum, a process that involves the enzyme sterol Δ7-Δ8 isomerase .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It accumulates quickly in the plasma membrane coming from the cytosol . The movement of this compound across the cytosol is more than twice as fast as the movement of cholesterol itself .
Subcellular Localization
This compound is localized in the endoplasmic reticulum where it is converted into cholesterol . The movement of this compound across the cytosol to the plasma membrane is faster than that of cholesterol, indicating a unique subcellular localization and movement pattern for this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Zymostenol can be synthesized through the reduction of zymosterol, another intermediate in the cholesterol biosynthesis pathway. The reduction process typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves the fermentation of yeast or other microorganisms that are genetically engineered to overproduce sterol intermediates. The fermentation process is followed by extraction and purification steps to isolate this compound .
Chemical Reactions Analysis
Types of Reactions
Zymostenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zymosterol.
Reduction: this compound can be reduced to form lathosterol.
Isomerization: This compound can be isomerized to form other sterol intermediates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Isomerization: Isomerization reactions often require specific enzymes or catalysts under controlled conditions.
Major Products
Oxidation: Zymosterol
Reduction: Lathosterol
Isomerization: Various sterol intermediates
Scientific Research Applications
Zymostenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of cholesterol and other sterols.
Biology: Studied for its role in the cholesterol biosynthesis pathway and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating cholesterol-related disorders.
Industry: Used in the production of sterol-based products and as a research tool in the study of sterol metabolism
Comparison with Similar Compounds
Similar Compounds
Zymosterol: Another intermediate in the cholesterol biosynthesis pathway, differing from zymostenol in the position of double bonds.
Lathosterol: A downstream product of this compound in the cholesterol biosynthesis pathway.
Lanosterol: The first sterol intermediate in the cholesterol biosynthesis pathway
Uniqueness
This compound is unique due to its specific role in the cholesterol biosynthesis pathway and its structural properties. Unlike other sterol intermediates, this compound has a distinct position and number of double bonds, which influence its reactivity and function in the biosynthesis process .
Properties
IUPAC Name |
(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-21,23-24,28H,6-17H2,1-5H3/t19-,20+,21+,23-,24+,26+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QETLKNDKQOXZRP-XTGBIJOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205162 | |
Record name | Zymostenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5alpha-Cholest-8-en-3beta-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006841 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
566-97-2 | |
Record name | Δ8-Cholestenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=566-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zymostenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zymostenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZYMOSTENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3GY707BLC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5alpha-Cholest-8-en-3beta-ol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006841 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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